molecular formula C25H16N4O3S B11252355 2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione

2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11252355
M. Wt: 452.5 g/mol
InChI Key: TZGRDPUCMNFZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzofuran moiety, a triazole ring, and an isoindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran moiety can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and triazole moieties are believed to play key roles in these interactions, potentially disrupting essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of a benzofuran moiety, a triazole ring, and an isoindole structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H16N4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H16N4O3S/c30-23-18-11-5-6-12-19(18)24(31)28(23)15-33-25-27-26-22(29(25)17-9-2-1-3-10-17)21-14-16-8-4-7-13-20(16)32-21/h1-14H,15H2

InChI Key

TZGRDPUCMNFZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCN3C(=O)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.